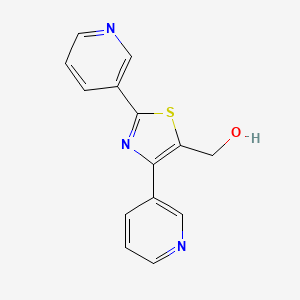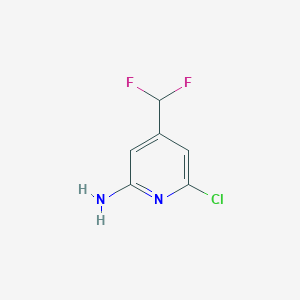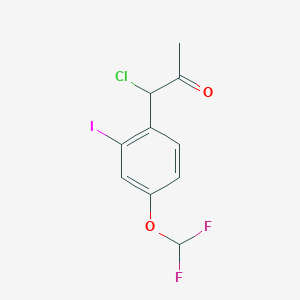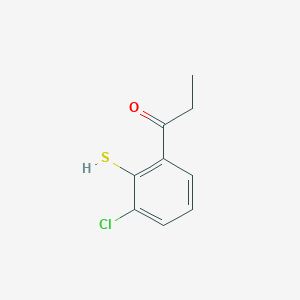
2-Methylheptadecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptadecan-2-ol is an organic compound with the molecular formula C18H38O It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a methyl-substituted heptadecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecan-2-ol can be achieved through several methods. One common approach involves the reduction of 2-Methylheptadecan-2-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-Methylheptadecan-2-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptadecan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-Methylheptadecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 2-Methylheptadecan-2-one yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-Methylheptadecyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine (C5H5N).
Major Products Formed
Oxidation: 2-Methylheptadecan-2-one.
Reduction: this compound.
Substitution: 2-Methylheptadecyl chloride.
Aplicaciones Científicas De Investigación
2-Methylheptadecan-2-ol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Methylheptadecan-2-ol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and hydrophobic interactions, affecting the structure and function of biological membranes. Its hydroxyl group can also undergo chemical modifications, leading to the formation of active metabolites that exert various biological effects.
Comparación Con Compuestos Similares
2-Methylheptadecan-2-ol can be compared with other similar compounds, such as:
2-Methylheptadecan-2-one: The ketone analog of this compound, which can be interconverted through oxidation and reduction reactions.
2-Methylheptadecane: The hydrocarbon analog, lacking the hydroxyl group, which affects its chemical reactivity and physical properties.
Heptadecan-2-ol: A similar alcohol with a different substitution pattern, leading to variations in its chemical and biological properties.
Propiedades
Número CAS |
35177-29-8 |
|---|---|
Fórmula molecular |
C18H38O |
Peso molecular |
270.5 g/mol |
Nombre IUPAC |
2-methylheptadecan-2-ol |
InChI |
InChI=1S/C18H38O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h19H,4-17H2,1-3H3 |
Clave InChI |
FMPFPPIRHUYHKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-(8-methoxy-5-oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-4-yl)-2-oxoacetate](/img/structure/B14054357.png)




![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)






